Methyl p-tolyl sulfide

Catalog No.
S571511
CAS No.
623-13-2
M.F
C8H10S
M. Wt
138.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl p-tolyl sulfide

CAS Number

623-13-2

Product Name

Methyl p-tolyl sulfide

IUPAC Name

1-methyl-4-methylsulfanylbenzene

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

InChI

InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

VHILIAIEEYLJNA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC

Canonical SMILES

CC1=CC=C(C=C1)SC

The exact mass of the compound Methyl p-tolyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl p-tolyl sulfide (4-methylthioanisole) is a fundamental aryl alkyl thioether utilized extensively as a precursor for chiral sulfoxides, a substrate for photoredox methodology, and a building block in pharmaceutical synthesis. Characterized by the electron-donating para-methyl group on the phenyl ring, this compound exhibits enhanced nucleophilicity and a lower oxidation potential compared to its unsubstituted parent, thioanisole. In industrial and advanced laboratory settings, it is primarily procured to evaluate novel oxidation catalysts, synthesize enantiopure p-tolyl sulfoxides (which serve as chiral auxiliaries), and act as a highly responsive model substrate for single-electron transfer (SET) reactions. Its liquid form and predictable reactivity profile make it a highly processable and reproducible starting material for complex sulfur chemistry [1].

Substituting methyl p-tolyl sulfide with the more common thioanisole fundamentally alters the thermodynamic and kinetic landscape of oxidation reactions. The absence of the para-methyl group in thioanisole increases the oxidation potential by approximately 120 mV, requiring harsher oxidants or longer irradiation times in photoredox systems, which can compromise sensitive functional groups. Furthermore, in asymmetric sulfoxidation, the steric and electronic contributions of the para-methyl substituent are critical for achieving high enantiomeric excess (ee); generic thioanisole often yields significantly lower ee under identical catalytic conditions. Positional isomers, such as methyl o-tolyl sulfide, introduce severe steric hindrance adjacent to the sulfur center, drastically reducing reaction yields and altering the coordination geometry with transition metal catalysts. Consequently, substituting this specific compound leads to unpredictable kinetics, higher sulfone overoxidation rates, and diminished chiral purity [1].

Thermodynamic Reactivity: Lowered Oxidation Potential for Mild SET

Electrochemical analysis demonstrates that the para-methyl group significantly alters the redox properties of the thioether. The oxidation potential of methyl p-tolyl sulfide is measured at 1.41 V, whereas the unsubstituted baseline, thioanisole, requires 1.53 V for oxidation. This 120 mV reduction in oxidation potential directly correlates with an increased rate constant for one-electron transfer to high-valent metal complexes. [1]

Evidence DimensionElectrochemical Oxidation Potential
Target Compound Data1.41 V
Comparator Or BaselineThioanisole (1.53 V)
Quantified Difference120 mV lower oxidation potential
ConditionsElectrochemical measurement in standard solvent systems

A lower oxidation potential enables the use of milder photoredox catalysts and prevents the over-oxidation of sensitive functional groups in complex molecule synthesis.

Precursor Suitability: Superior Enantioselectivity in Asymmetric Sulfoxidation

In asymmetric oxidation utilizing chiral oxaziridinium salts, methyl p-tolyl sulfide demonstrates exceptional enantio-discrimination. At room temperature, the reaction yields the corresponding sulfoxide with 92% enantiomeric excess (ee), which improves to >99% ee when the temperature is lowered to -70 °C. In contrast, unsubstituted thioanisole and other alkyl aryl sulfides often exhibit lower ee values (e.g., 75-90% ee) and reduced yields under similar catalytic systems due to the lack of the para-directing steric and electronic influence. [1]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99% ee (at -70 °C); 92% ee (at RT)
Comparator Or BaselineThioanisole (typically 75-90% ee in comparable chiral non-metallic systems)
Quantified DifferenceNear-perfect enantiopurity (>99% ee) vs standard baseline
ConditionsOxidation via chiral oxaziridinium salt in dichloromethane

Achieving >99% ee directly eliminates the need for costly downstream chiral resolution, making this the preferred precursor for enantiopure p-tolyl sulfoxide auxiliaries.

Processability: High Chemoselectivity Against Sulfone Overoxidation

A critical challenge in sulfide oxidation is the formation of sulfone byproducts, which complicate purification and scale-up. During the quantitative oxidation of methyl p-tolyl sulfide using oxaziridinium salts, no overoxidation to the sulfone could be detected by TLC or 1H NMR in the crude reaction mixture. Conversely, standard oxidation protocols applied to generic alkyl aryl sulfides frequently result in 9-16% sulfone formation, necessitating rigorous chromatographic separation. [1]

Evidence DimensionSulfone Byproduct Formation
Target Compound Data0% (Undetectable by 1H NMR)
Comparator Or BaselineGeneric alkyl aryl sulfides (9-16% sulfone formation)
Quantified DifferenceComplete suppression of overoxidation
ConditionsStoichiometric oxidation at room temperature to -70 °C

The absence of sulfone impurities streamlines the workup process and maximizes the isolated yield of the target sulfoxide, directly lowering manufacturing costs.

Precursor for Chiral Auxiliaries

Due to its ability to be oxidized to the sulfoxide with >99% ee without sulfone overoxidation, it is the optimal starting material for synthesizing (R)- or (S)-methyl p-tolyl sulfoxide. These are widely procured and utilized as chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions. [1]

Standard Substrate for Photoredox Catalyst Benchmarking

Its precisely defined, lowered oxidation potential (1.41 V) makes it an ideal, highly responsive benchmark substrate for evaluating the efficiency of new visible-light photoredox catalysts and single-electron transfer (SET) methodologies, offering faster kinetics than thioanisole. [2]

Intermediate in Pharmaceutical Synthesis

The high chemoselectivity and predictable kinetics ensure reproducible scale-up when synthesizing para-methyl substituted thioether or sulfoxide motifs found in bioactive molecules, eliminating the need for complex chromatographic removal of sulfone impurities. [1]

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

623-13-2

Wikipedia

(4-Methylthio)toluene

General Manufacturing Information

Benzene, 1-methyl-4-(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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